sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Description
Chemical Structure: This compound (CAS: Not explicitly provided; synonyms in ) features a cyclopenta[g]naphthalene core fused with a bicyclic system. Key substituents include:
- A 2-hydroxy group on the cyclopentane ring.
- A 3-hydroxyoctyl chain at position 1, contributing hydrophilicity and conformational flexibility.
- A sodium carboxylate group (-COO⁻Na⁺) at position 5, enhancing aqueous solubility compared to its protonated acid form .
Synthesis: While direct synthesis details are absent in the evidence, analogous methods (e.g., ) suggest possible routes involving naphthoquinone derivatization, hydroxyalkylation, and carboxylation.
Applications: Likely explored in pharmaceutical or materials science contexts due to its polar substituents and rigid fused-ring system.
Properties
IUPAC Name |
sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKAWAUTOKVMLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the sodium salt .
Industrial Production Methods
Industrial production of Treprostinil Sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Treprostinil Sodium undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions include various derivatives of Treprostinil Sodium with altered functional groups, which can be used for further chemical modifications .
Scientific Research Applications
Treprostinil Sodium has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively researched for its therapeutic potential in treating PAH and other cardiovascular diseases.
Mechanism of Action
Treprostinil Sodium exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, causing vasodilation and reduced blood pressure in the pulmonary arteries .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Solubility: The sodium carboxylate group in the target compound enhances water solubility compared to U 68215 (carboxylic acid form) and the non-ionic thienopyrimidin derivative .
- Lipophilicity : The 3-hydroxyoctyl chain balances hydrophilicity, whereas U 68215’s cyclohexyl group increases logP, favoring membrane permeability .
- Conformational Flexibility: The hydroxyoctyl chain allows adaptive binding in biological systems, contrasting with rigid naphthoquinones () .
Stereochemical and Puckering Effects
- The cyclopentane ring’s puckering () influences the spatial arrangement of substituents. For example, the target compound’s 3a and 9a positions (hexahydro configuration) may adopt a twist-boat conformation , optimizing interactions with hydrophobic pockets .
- In contrast, the thienopyrimidin derivative () has a planar pyrimidine ring, reducing conformational variability .
Research Findings and Implications
- Structure-Activity Relationships (SAR): underscores that minor structural changes (e.g., replacing hydroxyoctyl with cyclohexyl) significantly alter physicochemical and biological profiles .
- Synthetic Challenges : The hydroxyoctyl chain’s length and stereochemistry () may complicate synthesis, requiring precise alkylation and protection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
